molecular formula C22H35NO5 B8566238 Monomethyl auristatin E intermediate-9

Monomethyl auristatin E intermediate-9

Katalognummer: B8566238
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: PCUHBNWYHLQSBO-HQRMLTQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Monomethyl auristatin E intermediate-9 is a complex organic compound with a unique structure that includes a tert-butyl group, a benzyloxycarbonyl group, and various other functional groups

Vorbereitungsmethoden

The synthesis of Monomethyl auristatin E intermediate-9 typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. The exact synthetic route can vary, but it generally involves the following steps:

    Protection of Functional Groups: Protecting groups such as tert-butyl and benzyloxycarbonyl are introduced to prevent unwanted reactions at specific sites.

    Selective Reactions: Reactions such as methylation, amidation, and esterification are carried out under controlled conditions to ensure selectivity.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase efficiency and yield.

Analyse Chemischer Reaktionen

Monomethyl auristatin E intermediate-9 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at specific sites, leading to the formation of new derivatives.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

MMAE has been integrated into several ADCs that target various cancers. Notable examples include:

ADC Name Target Cancer Type Clinical Status
Brentuximab vedotinCD30Hodgkin LymphomaApproved
Enfortumab vedotinNectin-4Urothelial CarcinomaApproved
Polatuzumab vedotinCD79bDiffuse Large B-Cell LymphomaApproved
Tisotumab vedotinTissue FactorCervical CancerApproved
Glembatumumab vedotinGPNMBMelanoma, Breast CancerClinical Trials

These ADCs have shown significant efficacy in clinical trials, with MMAE being reported as 100-1000 times more potent than traditional chemotherapeutics like adriamycin .

Integrin αvβ6-Selective Peptide-Drug Conjugates

Recent studies have explored the development of integrin αvβ6-selective peptide-drug conjugates incorporating MMAE. These conjugates demonstrated enhanced tumor accumulation and cytotoxicity in preclinical models. The use of positron emission tomography (PET) imaging allowed for real-time visualization of tumor targeting, showcasing the potential for improved therapeutic outcomes in cancers where integrin αvβ6 is overexpressed .

Antimesothelin Conjugates

Another promising application involves the conjugation of MMAE to antibodies targeting mesothelin, a protein overexpressed in several epithelial cancers. These conjugates have shown potent anti-tumor activity in xenograft models of ovarian and pancreatic cancers, indicating their potential for clinical application in treating these malignancies .

Nectin-4 Targeting ADCs

The development of 9MW2821, a site-specific MMAE-based ADC targeting nectin-4, has demonstrated improved stability and reduced off-target toxicity compared to previous iterations. Preclinical evaluations revealed significant antitumor efficacy with minimal adverse effects, highlighting the advancements in ADC technology utilizing MMAE .

Wirkmechanismus

The mechanism of action of Monomethyl auristatin E intermediate-9 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets and pathways involved can vary, but they typically include enzymes involved in metabolic processes or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Monomethyl auristatin E intermediate-9 can be compared with other similar compounds, such as:

    tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylhexanoate: A similar compound with a different chain length.

    tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylpentanoate: Another similar compound with a shorter chain length.

    tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylbutanoate: A compound with an even shorter chain length.

Eigenschaften

Molekularformel

C22H35NO5

Molekulargewicht

393.5 g/mol

IUPAC-Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate

InChI

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1

InChI-Schlüssel

PCUHBNWYHLQSBO-HQRMLTQVSA-N

Isomerische SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Kanonische SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.